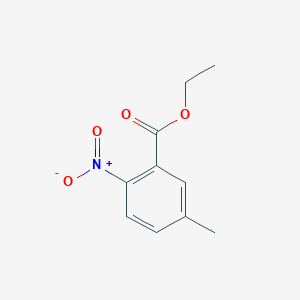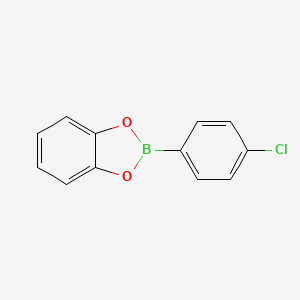
2-(4-Chlorophenyl)-1,3,2-benzodioxaborole
Descripción general
Descripción
2-(4-Chlorophenyl)-1,3,2-benzodioxaborole (abbreviated as CPBB) is a boron-containing compound that has attracted significant attention in the scientific community due to its unique properties and potential applications. CPBB has been found to exhibit potent antifungal and antibacterial activity, making it a promising candidate for the development of new drugs to combat infectious diseases. In
Aplicaciones Científicas De Investigación
Electrophilic Amination in Catalytic Asymmetric Hydroboration
Research indicates that derivatives of 1,3,2-benzodioxaborole, such as (S)-1-(4-chlorophenyl)ethyl-1,3,2-benzodioxaborole, play a significant role in the field of asymmetric hydroboration. This compound, obtained from the hydroboration of 4-chlorostyrene, is a crucial intermediate in catalytic processes. Its reactivity was examined in electrophilic amination reactions, revealing insights into the mechanistic pathways and potential applications in synthetic chemistry (Knight et al., 1997).
Fluorinated Boronic Ester in Lithium-Ion Batteries
A derivative of 1,3,2-benzodioxaborole, specifically 2-(pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, has shown significant potential in lithium-ion battery technology. This compound serves dual functions as an overcharge protection additive and an anion receptor, enhancing the safety and efficiency of lithium-ion batteries. Its synthesis and application in various electrolyte systems were explored, highlighting its industrial relevance and potential for large-scale use (Weng et al., 2011).
Application in Covalent Organic Frameworks (COFs)
Aryl Boronate Esters such as 2-phenyl-1,3,2-benzodioxaborole are integral in forming Covalent Organic Frameworks (COFs). These frameworks are essential in material science for applications ranging from gas storage to catalysis. The electronic and structural properties of these esters, including their derivatives, are pivotal in understanding and modifying the reactivity and functionality of COFs (Savino et al., 2019).
Importance in Stereochemical Synthesis
The 1,3,2-benzodioxaborole framework is crucial in stereochemical synthesis, particularly in asymmetric reactions. For example, the rhodium-catalyzed asymmetric 1,4-addition of 2-alkenyl-1,3,2-benzodioxaboroles to α,β-unsaturated ketones demonstrates high enantioselectivity. This process yields optically active β-alkenyl ketones, a critical step in the synthesis of various stereochemically complex molecules (Takaya et al., 1998).
Synthesis and Reactivity in Organic Chemistry
The synthesis and reactivity of monoborylacetylene derivatives, including those related to 1,3,2-benzodioxaboroles, are of significant interest in organic chemistry. These compounds are involved in various reactions, such as hydroboration and catalytic trimerization, forming complex organic structures. This research provides insights into the versatile applications of these compounds in synthetic pathways (Gu et al., 2001).
Antimicrobial Properties
Certain derivatives of 2-(4-chlorophenyl)-1,3,2-benzodioxaborole have been studied for their antimicrobial properties. For instance, research on various aryl derivatives with chlorine substitution has shown significant antimicrobial activities, particularly against fungal pathogens. This suggests potential applications in developing new antimicrobial agents (Saíz-urra et al., 2009).
Advanced Oxidation Processes
Compounds like 4-chlorophenol, closely related to this compound, have been used in studying advanced oxidation processes. These studies are crucial for environmental applications, such as wastewater treatment and degradation of organic pollutants, using redox cycles involving chromium species (Bokare & Choi, 2010).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as pyraclostrobin , have been used against pathogens like Botrytis cinerea and Alternaria alternata .
Mode of Action
Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production .
Biochemical Pathways
Compounds with similar structures, such as ddt, are known to be metabolized slowly by animals and are deposited and stored in fatty tissues .
Pharmacokinetics
It’s worth noting that compounds with similar structures have shown promising drug-like properties, including good kinetic solubilities and metabolic stability in vitro .
Result of Action
Indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1,3,2-benzodioxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BClO2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHAMZDLIGWSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390705 | |
| Record name | 2-(4-Chlorophenyl)-2H-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6113-62-8 | |
| Record name | 2-(4-Chlorophenyl)-1,3,2-benzodioxaborole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6113-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-2H-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3031570.png)
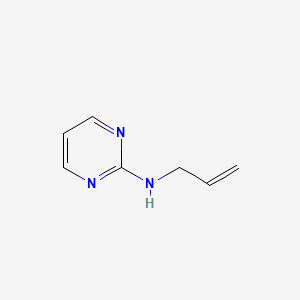

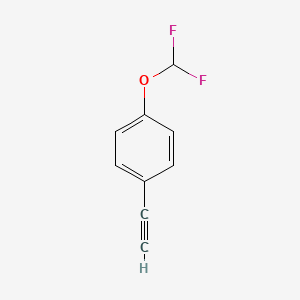
![1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3031576.png)
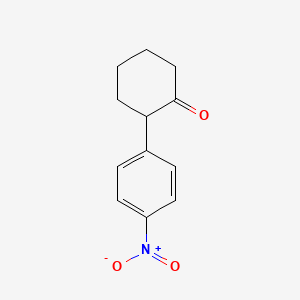
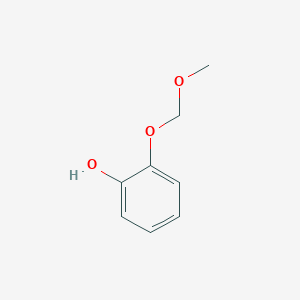
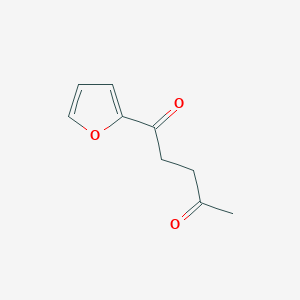

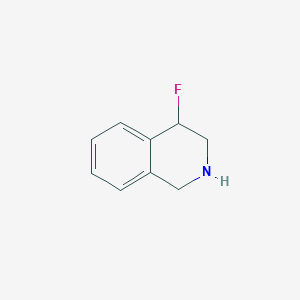


![5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B3031592.png)
